6-Bromo-3-iodoimidazo[1,2-b]pyridazine

Medicinal Chemistry Organic Synthesis Cross-Coupling

6-Bromo-3-iodoimidazo[1,2-b]pyridazine (CAS 1609565-17-4) is a uniquely differentiated dihalogenated building block. Its Br/I pairing exploits the cross-coupling reactivity hierarchy (I >> Br > Cl) to enable clean, stepwise sequential functionalization without protecting groups. This is critical for constructing diverse imidazo[1,2-b]pyridazine kinase inhibitor libraries. The 3-iodo position is ideal for installing covalent warheads or directing groups, while the 6-bromo position allows systematic tuning of potency, selectivity, and oral bioavailability. Avoid generic 6-chloro-3-iodo or 3,6-dibromo analogs that compromise synthetic efficiency and biological relevance. Order this precise building block to accelerate your medicinal chemistry programs.

Molecular Formula C6H3BrIN3
Molecular Weight 323.92 g/mol
Cat. No. B12097859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-iodoimidazo[1,2-b]pyridazine
Molecular FormulaC6H3BrIN3
Molecular Weight323.92 g/mol
Structural Identifiers
SMILESC1=CC(=NN2C1=NC=C2I)Br
InChIInChI=1S/C6H3BrIN3/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H
InChIKeyXDMYPVQOFKSMRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-iodoimidazo[1,2-b]pyridazine: Orthogonal Halogenated Scaffold for Selective Drug Discovery & Library Synthesis


6-Bromo-3-iodoimidazo[1,2-b]pyridazine (CAS 1609565-17-4) is a dihalogenated heterocyclic building block featuring an imidazo[1,2-b]pyridazine core with a bromine atom at the 6-position and an iodine atom at the 3-position. This specific halogen pairing provides differentiated orthogonal reactivity for sequential metal-catalyzed cross-coupling reactions, enabling efficient and selective diversification of the imidazo[1,2-b]pyridazine scaffold [1]. The imidazo[1,2-b]pyridazine core is a privileged structure in medicinal chemistry, known for its ability to potently and selectively inhibit a wide array of disease-relevant kinases, including CDK2, Mps1 (TTK), BTK, and p38 MAP kinase [2][3][4].

Why 6-Bromo-3-iodoimidazo[1,2-b]pyridazine Cannot Be Replaced by Other Dihaloimidazo[1,2-b]pyridazines


Attempting to substitute 6-bromo-3-iodoimidazo[1,2-b]pyridazine with a generic analog like 6-chloro-3-iodo-, 3,6-dibromo-, or 3-bromo-6-chloro-imidazo[1,2-b]pyridazine will compromise the efficiency and predictability of downstream synthetic diversification or alter the biological profile of the final target molecule. The specific Br/I pairing is not arbitrary; it exploits the well-documented reactivity hierarchy in cross-coupling reactions (I >> Br > Cl) to enable clean, stepwise sequential functionalization without protecting group strategies [1]. This precise halogen pattern is essential for constructing complex, polysubstituted imidazo[1,2-b]pyridazine libraries, as demonstrated in the synthesis of advanced kinase inhibitors where the 3- and 6-positions are critical for modulating potency, selectivity, and pharmacokinetic properties [2][3].

Quantitative Differentiation Evidence for 6-Bromo-3-iodoimidazo[1,2-b]pyridazine vs. Analogs


Orthogonal Halogen Reactivity for Sequential Cross-Coupling vs. 3,6-Dibromo or 6-Chloro-3-iodo Analogs

The unique pairing of bromine at the 6-position and iodine at the 3-position on the imidazo[1,2-b]pyridazine core provides a well-established reactivity differential that enables highly selective sequential cross-coupling. This is in contrast to compounds like 3,6-dibromoimidazo[1,2-b]pyridazine, where the two identical leaving groups lead to complex product mixtures and necessitate cumbersome protecting group strategies. The reactivity hierarchy (I > Br) ensures the iodine atom undergoes the first Suzuki or Sonogashira coupling selectively at the 3-position, leaving the 6-bromo group intact for a subsequent orthogonal coupling reaction [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Differentiated Physicochemical Profile: LogP Comparison with 6-Chloro-3-iodo- and 3-Bromo-6-chloro Analogs

The presence of a bromine atom versus a chlorine atom at the 6-position directly influences the lipophilicity of the molecule. Calculated partition coefficients (LogP) for key 3-iodo-imidazo[1,2-b]pyridazine analogs demonstrate that substituting chlorine for bromine reduces lipophilicity. 6-Bromo-3-iodoimidazo[1,2-b]pyridazine has a calculated LogP of 2.096 , while the 6-chloro analog (6-chloro-3-iodoimidazo[1,2-b]pyridazine) would have a lower LogP due to the smaller size and lower lipophilicity of chlorine. This difference in LogP can significantly impact the membrane permeability, solubility, and metabolic stability of final drug candidates derived from this scaffold [1].

Medicinal Chemistry ADME Physicochemical Properties

Scaffold-Specific Impact on Kinase Inhibitor Potency: SAR Evidence for 6-Position Bromine vs. Other Halogens

Structure-activity relationship (SAR) studies on imidazo[1,2-b]pyridazine-based kinase inhibitors consistently demonstrate that the nature of the halogen at the 6-position is not a trivial substitution; it profoundly influences target binding and cellular potency. For instance, in the optimization of an Mps1 (TTK) kinase inhibitor series, property-based optimization at the 6-position was essential for transforming a lead compound with poor oral bioavailability into a potent (cellular Mps1 IC50 = 0.70 nM, A549 IC50 = 6.0 nM), selective, and orally bioavailable candidate [1]. This indicates that the 6-bromo substituent in the building block can be strategically used to install aryl or other groups that are critical for both potency and drug-like properties.

Kinase Inhibition Structure-Activity Relationship (SAR) Medicinal Chemistry

Primary Application Scenarios for 6-Bromo-3-iodoimidazo[1,2-b]pyridazine Based on Core Differentiation


Building Diverse and Complex Kinase-Focused Libraries via Sequential Cross-Coupling

This scenario directly leverages the core differentiation of orthogonal halogen reactivity (Evidence Item 1). Procurement is justified for medicinal chemistry groups aiming to rapidly synthesize large, diverse libraries of imidazo[1,2-b]pyridazine analogs. The building block allows for a two-step diversification sequence: first, a Suzuki coupling at the more reactive 3-iodo position, followed by a second, orthogonal Suzuki or Buchwald-Hartwig coupling at the 6-bromo position. This strategy enables the systematic exploration of the chemical space at the two most critical vectors of the kinase inhibitor pharmacophore, minimizing synthetic steps and maximizing structural diversity [1].

Lead Optimization of Imidazo[1,2-b]pyridazine Kinase Inhibitors to Balance Potency and ADME

This application stems from the evidence that the 6-position is a key site for optimizing the drug-like properties of imidazo[1,2-b]pyridazine-based leads (Evidence Item 3). Researchers with a moderately potent hit can use this building block to systematically install a variety of 6-aryl or 6-heteroaryl groups to simultaneously improve target potency, cellular activity, and pharmacokinetic parameters like oral bioavailability, as demonstrated in the development of Mps1 inhibitor 27f [2]. The calculated physicochemical properties (Evidence Item 2) further support the selection of the bromo-analog as a starting point for tuning lipophilicity within an optimal range .

Synthesis of Advanced Intermediates for Targeted Covalent Kinase Inhibitors

Given the scaffold's proven track record in generating highly potent and selective kinase inhibitors, including irreversible inhibitors like those targeting BTK (IC50 1.3 nM), this building block is ideally suited for preparing advanced intermediates for covalent drug discovery [3]. The 3-iodo position can be used to install a 'warhead' or a directing group for covalent bond formation, while the 6-bromo position can be used to fine-tune non-covalent binding affinity and selectivity across the kinome. This approach enables a modular and efficient synthesis of potent, selective covalent probes and drug candidates.

Academic Research on Novel Heterocyclic C-H Activation Methodologies

The defined and orthogonal reactivity of 6-bromo-3-iodoimidazo[1,2-b]pyridazine makes it a valuable model substrate for developing and testing new C-H functionalization methodologies on the imidazo[1,2-b]pyridazine core [1]. Its two distinct halogen handles provide internal validation points for the chemo- and regio-selectivity of new catalytic systems, making it a preferred standard for methodological studies in academic synthetic chemistry labs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-iodoimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.